RTI-13951-33 Hydrochloride: A Technical Guide to its Mechanism of Action
RTI-13951-33 Hydrochloride: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
RTI-13951-33 hydrochloride is a potent, selective, and brain-penetrant small molecule agonist for the orphan G protein-coupled receptor 88 (GPR88).[1][2] This technical guide delineates the mechanism of action of RTI-13951-33, summarizing its binding affinity, functional potency, and signaling pathways. The information presented is collated from in vitro and in vivo studies, providing a comprehensive overview for researchers in neuropharmacology and drug development.
Primary Molecular Target: GPR88
The principal molecular target of RTI-13951-33 is the orphan G protein-coupled receptor GPR88.[1][3] GPR88 is highly expressed in the striatum, a key component of the basal ganglia involved in motor control, reward, and cognition.[3][4] Studies utilizing GPR88 knockout mice have implicated the receptor in a range of neuropsychiatric and neurological conditions, highlighting its potential as a therapeutic target.[3][4]
Binding Affinity and Potency
RTI-13951-33 exhibits a strong binding affinity and functional potency at the GPR88 receptor. Quantitative data from various assays are summarized in the table below.
| Parameter | Value | Assay Type | Cell/Tissue Type | Reference |
| EC₅₀ | 25 nM | cAMP Functional Assay | --- | [1][2][5][6] |
| EC₅₀ | 45 nM | cAMP Functional Assay | --- | [3] |
| EC₅₀ | 535 nM | [³⁵S]GTPγS Binding Assay | Mouse Striatal Membranes | [3][5][6] |
| Kᵢ | 224 nM | Radioligand Competition Binding | --- | [3] |
| KD | 85 nM | Saturation Binding ([³H]RTI-33) | PPLS-HA-hGPR88-CHO cells | [3] |
Functional Activity: GPR88 Agonism
RTI-13951-33 functions as a GPR88 agonist.[1][2] This is demonstrated by its ability to stimulate [³⁵S]GTPγS binding in mouse striatal membranes, an effect that is absent in tissues from GPR88 knockout mice.[3][5][6] Furthermore, its activity in cAMP functional assays confirms its agonistic properties.[1][2][3]
Signaling Pathway
GPR88 is a Gαi/o-coupled receptor.[3][7] Activation of GPR88 by an agonist like RTI-13951-33 is expected to inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This signaling cascade is a hallmark of Gαi/o-coupled GPCRs. The stimulation of [³⁵S]GTPγS binding further supports the engagement of G protein-mediated signaling pathways.[3][5][6]
Caption: GPR88 Signaling Pathway Activation by RTI-13951-33.
Selectivity Profile
RTI-13951-33 demonstrates high selectivity for GPR88. Screening against a panel of over 60 central nervous system targets, including other GPCRs, ion channels, and neurotransmitter transporters, revealed no significant binding affinities.[3] Weak affinities were noted for the kappa opioid receptor (KOR; Ki = 2.29 μM), vesicular monoamine transporter (VMAT; Ki = 4.23 μM), and a moderate affinity for the serotonin transporter (SERT; Ki = 0.75 μM).[5][6] However, its functional inhibition of SERT is poor (IC₅₀ = 25.1 ± 2.7 μM).[5][6]
Experimental Protocols
Radioligand Saturation Binding Assay
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Objective: To determine the affinity (KD) and density (Bmax) of a radiolabeled ligand for its receptor.
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Methodology: Membranes from cells expressing the target receptor (e.g., PPLS-HA-hGPR88-CHO cells) are incubated with increasing concentrations of a radiolabeled ligand (e.g., [³H]RTI-33).[3] Non-specific binding is determined in the presence of a high concentration of an unlabeled competing ligand (e.g., 10 μM RTI-13951-33).[3] The reaction is terminated by rapid filtration, and the amount of radioactivity bound to the filters is quantified. Specific binding is calculated by subtracting non-specific from total binding. The data are then analyzed using non-linear regression to determine KD and Bmax.[3]
Caption: Experimental Workflow for Radioligand Saturation Binding Assay.
cAMP Functional Assay
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Objective: To measure the functional potency of a compound in modulating cAMP levels.
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Methodology: Cells expressing the Gαi/o-coupled receptor of interest are treated with the test compound at various concentrations. The Gαi/o activation leads to inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP. The cAMP levels are then measured using various detection methods, such as competitive immunoassays or reporter gene assays. The data are plotted as a concentration-response curve to determine the EC₅₀ of the compound.
[³⁵S]GTPγS Binding Assay
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Objective: To measure the activation of G proteins by a GPCR agonist.
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Methodology: Cell membranes containing the receptor of interest are incubated with the test compound, GDP, and the non-hydrolyzable GTP analog, [³⁵S]GTPγS. Agonist binding to the receptor promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit. The amount of membrane-bound [³⁵S]GTPγS is then quantified by scintillation counting after separating the bound from free radioligand, typically by filtration. An increase in [³⁵S]GTPγS binding indicates G protein activation.
Caption: Experimental Workflow for [³⁵S]GTPγS Binding Assay.
In Vivo Effects
RTI-13951-33 is brain-penetrant and has demonstrated efficacy in animal models.[1][7] Notably, it has been shown to reduce alcohol intake and preference in wild-type mice, an effect that is absent in GPR88 knockout mice, confirming the in vivo target engagement.[3][8] These findings suggest that GPR88 agonism may be a viable therapeutic strategy for alcohol use disorders.[7][8]
Conclusion
RTI-13951-33 hydrochloride is a well-characterized GPR88 agonist with high potency and selectivity. Its mechanism of action involves the activation of the Gαi/o signaling pathway, leading to the inhibition of adenylyl cyclase and subsequent downstream cellular effects. The detailed understanding of its pharmacological profile, supported by robust in vitro and in vivo data, establishes RTI-13951-33 as a valuable tool for elucidating the physiological roles of GPR88 and as a lead compound for the development of novel therapeutics targeting this receptor.
References
- 1. Discovery of a potent, selective, and brain-penetrant small molecule that activates the orphan receptor GPR88 and reduces alcohol intake | RTI [rti.org]
- 2. RTI-13951-33 | GPR88 agonist | Probechem Biochemicals [probechem.com]
- 3. Synthesis and pharmacological validation of a novel radioligand for the orphan GPR88 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improvement of the Metabolic Stability of GPR88 Agonist RTI-13951–33: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The GPR88 agonist RTI‐13951‐33 reduces alcohol drinking and seeking in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The GPR88 agonist RTI-13951-33 reduces alcohol drinking and seeking in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
